5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-alpha-(2-(2-hydroxyphenyl)ethyl)-
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Overview
Description
5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-alpha-(2-(2-hydroxyphenyl)ethyl)- is a complex organic compound with the molecular formula C23H29NO6 and a molar mass of 415.47946 g/mol This compound is notable for its intricate structure, which includes a benzofuran core, multiple methoxy groups, and a dimethylaminoethoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-alpha-(2-(2-hydroxyphenyl)ethyl)- typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds.
Introduction of Methoxy Groups: Methoxylation reactions are used to introduce methoxy groups at specific positions on the benzofuran ring.
Attachment of the Dimethylaminoethoxy Side Chain: This step involves nucleophilic substitution reactions where a dimethylaminoethoxy group is attached to the benzofuran core.
Final Assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-alpha-(2-(2-hydroxyphenyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could produce various substituted benzofuran derivatives.
Scientific Research Applications
5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-alpha-(2-(2-hydroxyphenyl)ethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism by which 5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-alpha-(2-(2-hydroxyphenyl)ethyl)- exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: The compound can inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, triggering signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-alpha-(2-(2-hydroxyphenyl)ethyl)-
- 5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-alpha-(2-(2-methoxyphenyl)ethyl)-
- 5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-alpha-(2-(2-chlorophenyl)ethyl)-
Uniqueness
The uniqueness of 5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-alpha-(2-(2-hydroxyphenyl)ethyl)- lies in its specific combination of functional groups and structural features. This makes it particularly interesting for studying specific chemical reactions and potential biological activities .
Properties
CAS No. |
40680-96-4 |
---|---|
Molecular Formula |
C23H29NO6 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[3-[6-[2-(dimethylamino)ethoxy]-4,7-dimethoxy-1-benzofuran-5-yl]-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C23H29NO6/c1-24(2)12-14-30-22-19(18(26)10-9-15-7-5-6-8-17(15)25)20(27-3)16-11-13-29-21(16)23(22)28-4/h5-8,11,13,18,25-26H,9-10,12,14H2,1-4H3 |
InChI Key |
ZMIDRJWSHOJQLB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=C(C2=C(C=CO2)C(=C1C(CCC3=CC=CC=C3O)O)OC)OC |
Origin of Product |
United States |
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